2-(4-(Heptyloxy)phenyl)acetohydrazide
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Overview
Description
2-(4-(Heptyloxy)phenyl)acetohydrazide is an organic compound that belongs to the class of acetohydrazides It features a heptyloxy group attached to a phenyl ring, which is further connected to an acetohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Heptyloxy)phenyl)acetohydrazide typically involves the reaction of 4-(heptyloxy)benzaldehyde with hydrazine hydrate in the presence of acetic acid. The reaction proceeds through the formation of an intermediate hydrazone, which is subsequently converted to the desired acetohydrazide. The reaction conditions generally include refluxing the reactants in ethanol or another suitable solvent for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Heptyloxy)phenyl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetohydrazide group to other functional groups, such as amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the phenyl ring, such as halogens or nitro groups.
Scientific Research Applications
2-(4-(Heptyloxy)phenyl)acetohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including heterocycles and other functionalized compounds.
Biology: The compound can be used in the development of bioactive molecules, such as potential pharmaceuticals or agrochemicals.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, including antimicrobial or anticancer activities.
Industry: It can be utilized in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(4-(Heptyloxy)phenyl)acetohydrazide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The acetohydrazide moiety can form hydrogen bonds and other interactions with biological macromolecules, influencing their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Cyanoacetohydrazide: Another acetohydrazide derivative with a cyano group, used in the synthesis of heterocyclic compounds.
Phenylacetohydrazide: A simpler analog without the heptyloxy group, used in similar synthetic applications.
Uniqueness
2-(4-(Heptyloxy)phenyl)acetohydrazide is unique due to the presence of the heptyloxy group, which can influence its solubility, reactivity, and interactions with other molecules. This structural feature may enhance its utility in specific applications, such as the development of bioactive compounds or materials with tailored properties.
Properties
IUPAC Name |
2-(4-heptoxyphenyl)acetohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c1-2-3-4-5-6-11-19-14-9-7-13(8-10-14)12-15(18)17-16/h7-10H,2-6,11-12,16H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKGUQCDLLGSOHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)CC(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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